Aqueous Solubility and Formulation Feasibility Relative to Mitoquidone
Fosquidone is structurally modified with a phosphoric acid ester group, rendering it water‑soluble and enabling intravenous administration at clinically relevant doses. In contrast, the parent compound mitoquidone is essentially insoluble in water (<1 mg/mL) [REFS‑1], leading to formulation difficulties that prevented determination of an MTD and ultimately suspended its Phase I development [REFS‑2]. No quantitative aqueous solubility value is reported for fosquidone itself, but its successful intravenous formulation at concentrations up to 325 mg/m² demonstrates practical solubility that is qualitatively superior to mitoquidone [REFS‑3].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Water‑soluble; intravenous aqueous formulation feasible at doses up to 325 mg/m² |
| Comparator Or Baseline | Mitoquidone: <1 mg/mL in water and DMSO (practically insoluble) |
| Quantified Difference | Qualitative: Fosquidone freely soluble; mitoquidone insoluble |
| Conditions | Room‑temperature aqueous solubility |
Why This Matters
Water solubility is the critical formulation parameter that enabled fosquidone to advance through Phase II, whereas mitoquidone’s insolubility prevented completion of Phase I, making fosquidone the only viable pentacyclic pyrroloquinone for reproducible in‑vivo experimentation.
- [1] Speth PAJ, Gore ME, Pateman AJ, et al. Phase I and pharmacokinetic studies with the pentacyclic pyrroloquinone mitoquidone. Cancer Chemother Pharmacol 1988;21(4):343‑346. doi:10.1007/BF00264202 View Source
- [2] Planting AST, van der Burg MEL, Stoter G, et al. Phase I study of intravenous fosquidone (GR63178A‑NSC D611615) using a three times a week schedule. Clin Oncol (R Coll Radiol) 1992;4(3):171‑173. doi:10.1016/s0936‑6555(05)81081‑7 View Source
